molecular formula C10H14N2O2 B6228120 2-amino-5-hydroxy-N-(propan-2-yl)benzamide CAS No. 1702271-50-8

2-amino-5-hydroxy-N-(propan-2-yl)benzamide

Cat. No. B6228120
CAS RN: 1702271-50-8
M. Wt: 194.23 g/mol
InChI Key: TXBABXDCOKEHMN-UHFFFAOYSA-N
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Description

“2-amino-5-hydroxy-N-(propan-2-yl)benzamide” is a chemical compound . It is a derivative of benzamide , which is a class of compounds that have been widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods, including melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Future Directions

Benzamides, including “2-amino-5-hydroxy-N-(propan-2-yl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are also used as an intermediate product in the synthesis of therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-hydroxy-N-(propan-2-yl)benzamide involves the conversion of 2-nitro-5-hydroxy-N-(propan-2-yl)benzamide to the target compound through a reduction and subsequent amino group introduction reaction.", "Starting Materials": [ "2-nitro-5-hydroxy-N-(propan-2-yl)benzamide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-nitro-5-hydroxy-N-(propan-2-yl)benzamide in ethanol and add a solution of sodium borohydride in ethanol dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the dried product in ethanol and add a solution of ammonium chloride in water. Heat the reaction mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture and adjust the pH to basic using sodium hydroxide. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from ethanol to obtain 2-amino-5-hydroxy-N-(propan-2-yl)benzamide as a white solid." ] }

CAS RN

1702271-50-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-5-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11/h3-6,13H,11H2,1-2H3,(H,12,14)

InChI Key

TXBABXDCOKEHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)O)N

Purity

95

Origin of Product

United States

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